Zinc-Binding Group Identity: Ortho-Aminoacetanilide vs. Benzamide Motif in HDAC Inhibitor Design
The compound contains the N-(2-aminophenyl)acetamide motif, a validated zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in class I HDAC enzymes (HDAC1, HDAC2, HDAC3) via its ortho-amino and carbonyl oxygen atoms [1]. In a published series of N-(2-aminophenyl)benzamide HDAC inhibitors, compound 24a — bearing a chiral heterocyclic cap group — exhibited IC₅₀ values of 930 nM (HDAC1), 85 nM (HDAC2), 12 nM (HDAC3-NCoR1), and 4,100 nM (HDAC8), demonstrating class I selectivity with a 340-fold preference for HDAC3 over HDAC8 [1]. While the target compound employs an acetamide rather than a benzamide linker and a cyclopent-2-en-1-yl cap rather than a heterocyclic cap, the shared 2-aminophenyl ZBG pharmacophore establishes its membership in this target class and provides a structural rationale for HDAC-focused screening campaigns [2].
| Evidence Dimension | ZBG identity and class I HDAC engagement potential |
|---|---|
| Target Compound Data | Contains N-(2-aminophenyl)acetamide ZBG; no direct HDAC IC₅₀ data available |
| Comparator Or Baseline | N-(2-aminophenyl)benzamide 24a: HDAC1 IC₅₀ = 930 nM, HDAC2 IC₅₀ = 85 nM, HDAC3-NCoR1 IC₅₀ = 12 nM, HDAC8 IC₅₀ = 4,100 nM |
| Quantified Difference | Not calculable — target compound lacks direct bioactivity data; class membership confirmed by shared ZBG pharmacophore |
| Conditions | In vitro recombinant HDAC enzyme inhibition assay (Marson et al., 2013) |
Why This Matters
The 2-aminophenyl ZBG pharmacophore places this compound in a mechanistically defined target class (class I HDACs), enabling rational screening prioritization distinct from compounds lacking a validated zinc-chelating moiety.
- [1] Marson, C. M., et al. (2013). Discovery of Potent, Isoform-Selective Inhibitors of Histone Deacetylase Containing Chiral Heterocyclic Capping Groups and a N-(2-Aminophenyl)benzamide Binding Unit. Journal of Medicinal Chemistry, 56(15), 6156–6174. DOI: 10.1021/jm400634n View Source
- [2] PubChem. Compound Summary: N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide. CID 43600036. InChIKey: IQVUGXWFXKDEOI-UHFFFAOYSA-N. https://pubchem.ncbi.nlm.nih.gov/compound/43600036 View Source
